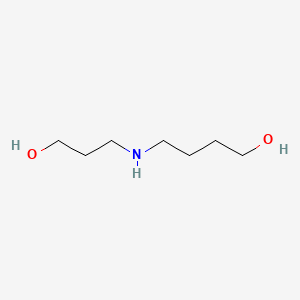

4-(3-Hydroxypropylamino)butan-1-ol

Description

4-(3-Hydroxypropylamino)butan-1-ol (CAS: 79448-07-0) is an amino alcohol characterized by a butan-1-ol backbone substituted with a 3-hydroxypropylamino group. This structure confers both hydrophilic (hydroxyl groups) and basic (amine group) properties, making it useful in organic synthesis and pharmaceutical intermediates. Safety guidelines emphasize handling precautions, including avoiding heat sources and ensuring proper ventilation during use .

Properties

CAS No. |

79448-07-0 |

|---|---|

Molecular Formula |

C7H17NO2 |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

4-(3-hydroxypropylamino)butan-1-ol |

InChI |

InChI=1S/C7H17NO2/c9-6-2-1-4-8-5-3-7-10/h8-10H,1-7H2 |

InChI Key |

RVJMTSHLIOIGNR-UHFFFAOYSA-N |

SMILES |

C(CCO)CNCCCO |

Canonical SMILES |

C(CCO)CNCCCO |

Other CAS No. |

79448-07-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Propan-2-ylamino)butan-1-ol

- Structure: Features a branched isopropylamino group instead of a hydroxypropylamino group.

- Applications: Serves as a chiral auxiliary in asymmetric synthesis (e.g., production of 4-(isopropylamino)butyric acid). Demonstrated plant growth-promoting effects, enhancing maize drought tolerance in studies .

- Key Differentiator: The isopropyl group reduces hydrophilicity compared to 4-(3-hydroxypropylamino)butan-1-ol, influencing its solubility and reactivity in organic media.

4-(n-Heptyloxy)butan-1-ol

- Structure : Contains a long-chain heptyloxy ether group.

- Applications: Acts as a pheromone component in the Asian longhorned beetle (Anoplophora glabripennis), synergizing with (3E,6E)-α-farnesene to enhance insect attraction .

- Key Differentiator: The ether linkage and hydrophobic heptyl chain contrast sharply with the polar hydroxypropylamino group, resulting in divergent biological roles (e.g., insect communication vs. pharmaceutical synthesis).

4-(Methylnitrosamino)-1-(3-pyridyl)butan-1-ol (NNAlF)

- Structure: Nitrosamine and pyridyl substituents replace the hydroxypropylamino group.

- Applications: A metabolite of tobacco-specific nitrosamines (TSNAs), associated with carcinogenic risks .

4-[(4-Methylphenyl)amino]butan-1-ol

- Structure: Substituted with a methylphenylamino group (C11H17NO).

- Applications :

- Key Differentiator: The aromatic moiety enhances π-π stacking interactions, a property absent in 4-(3-hydroxypropylamino)butan-1-ol, which is more suited to hydrogen-bonding applications.

4-Fluoro-1-butanol

- Structure: Fluorine atom replaces the amino group.

- Applications :

- Key Differentiator: The electronegative fluorine atom increases acidity (pKa ~12–14) compared to amino alcohols, affecting reactivity in nucleophilic substitutions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity: Amino alcohols like 4-(3-hydroxypropylamino)butan-1-ol exhibit versatility in drug delivery systems due to their dual functional groups, whereas analogs with aromatic or nitrosamine groups show divergent bioactivity (e.g., carcinogenicity vs. insect attraction) .

- Synthetic Utility: Branched or fluorinated analogs (e.g., 4-fluoro-1-butanol) are preferred in reactions requiring steric hindrance or metabolic stability, while hydroxypropylamino derivatives are ideal for hydrogen-bond-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.